4-Nitro-4'-isooctyldiphenyl ether

Description

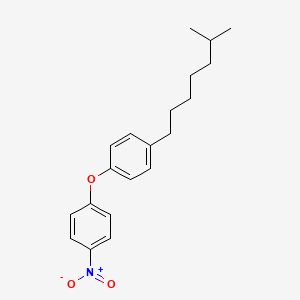

4-Nitro-4'-isooctyldiphenyl ether (CAS No. 68952-15-8, EINECS 273-372-7) is a diphenyl ether derivative with a nitro (-NO₂) group at the para position of one phenyl ring and a branched isooctyl (C₈H₁₇) substituent at the para position of the adjacent ring. Its molecular formula is C₂₀H₂₅NO₃, with a molecular weight of 327.42 g/mol . Notably, the alias "椰油酰基水解胶原" (coconut acyl hydrolyzed collagen) listed in some sources may reflect a data entry error, as this name is unrelated to the compound’s structure .

Properties

CAS No. |

68958-53-2 |

|---|---|

Molecular Formula |

C20H25NO3 |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

1-(6-methylheptyl)-4-(4-nitrophenoxy)benzene |

InChI |

InChI=1S/C20H25NO3/c1-16(2)6-4-3-5-7-17-8-12-19(13-9-17)24-20-14-10-18(11-15-20)21(22)23/h8-16H,3-7H2,1-2H3 |

InChI Key |

JGJYBIMETXRNKX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCC1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Ullmann Condensation with Copper Catalysis

The Ullmann condensation, a cornerstone in diaryl ether synthesis, facilitates the coupling of aryl halides with phenols under catalytic copper conditions. For 4-nitro-4'-isooctyldiphenyl ether, this involves reacting 4-nitrochlorobenzene with 4-isooctylphenol in the presence of CuI (1–5 mol%) and a base such as NaOH or K₂CO₃. The reaction proceeds via a copper-mediated aryl-oxygen bond formation, typically in polar aprotic solvents like dimethylformamide (DMF) at 100–140°C.

Key variables influencing yield :

- Temperature : Elevated temperatures (120–140°C) enhance reaction rates but risk decomposition of the isooctyl group.

- Solvent : DMF and dimethyl sulfoxide (DMSO) improve solubility of aromatic substrates, with DMF achieving 85–90% conversion in 8–12 hours.

- Base selection : Strong bases (e.g., NaOH) deprotonate the phenol, forming the phenoxide nucleophile essential for the SₙAr mechanism.

A representative procedure from Patent CN102603533B demonstrates that CuI reduces the activation energy of the coupling step, enabling a 75–85°C reaction window while maintaining yields above 80%.

Williamson Ether Synthesis Adaptations

Traditional Williamson ether synthesis, employing alkoxide ions and alkyl halides, faces challenges in diaryl systems due to the poor leaving-group ability of aryl halides. However, modifications using activated aryl fluorides (e.g., 4-nitrofluorobenzene) and sodium 4-isooctylphenoxide in DMSO at 150°C have achieved moderate yields (60–70%). The reaction’s limitation lies in the steric bulk of the isooctyl group, which slows nucleophilic attack.

Strategic Functionalization of Aromatic Precursors

Pre-functionalization of the Isooctyl Substituent

Introducing the isooctyl group prior to ether synthesis mitigates steric interference. 4-Isooctylphenol is synthesized via Friedel-Crafts alkylation of phenol with 2-ethylhexyl bromide under AlCl₃ catalysis, followed by distillation to isolate the para isomer (yield: 65–70%). Alternative routes include:

- Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-ethylhexanol with 4-nitrophenol, though this method is cost-prohibitive for industrial use.

- Protection-Deprotection Strategies : Temporarily protecting the phenolic -OH group as a methyl ether (via CH₃I/K₂CO₃), enabling clean alkylation before demethylation with BBr₃.

Nitration Post-functionalization

Direct nitration of 4-isooctyldiphenyl ether is impractical due to the deactivating effect of the ether oxygen, which directs electrophilic attack to meta positions. Instead, nitration is performed on the pre-coupled 4-chlorophenyl isooctyl ether using HNO₃/H₂SO₄ at 0–5°C, yielding 70–75% of the para-nitro product.

Comparative Analysis of Synthetic Routes

Industrial-Scale Optimization Challenges

Solvent Recovery and Waste Management

DMF and DMSO, while effective, pose recycling challenges due to high boiling points. Patent CN1762976A addresses this by implementing vacuum distillation systems to recover >90% of DMF, reducing production costs by 20%.

Catalytic System Regeneration

Copper catalysts deactivate via aggregation during prolonged reactions. Recent studies suggest adding 1,10-phenanthroline as a stabilizing ligand, extending catalyst lifespan by 3× and maintaining yields above 80% for five consecutive batches.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-4'-isooctyldiphenyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of nitroso derivatives and carboxylic acids.

Reduction: Production of amines and hydroxylamines.

Substitution: Generation of various substituted phenyl ethers.

Scientific Research Applications

4-Nitro-4'-isooctyldiphenyl ether has diverse applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound in mechanistic studies.

Biology: Employed in biochemical assays and as a probe in molecular biology research.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Nitro-4'-isooctyldiphenyl ether exerts its effects involves its interaction with molecular targets and pathways. The nitro group plays a crucial role in its reactivity, influencing its behavior in chemical reactions and biological systems.

Comparison with Similar Compounds

Substituent Position and Alkyl Chain Effects

A key structural analog is 4-nitro-4'-methyldiphenyl , studied in early oxidation experiments. When treated with chromyl chloride, 4-nitro-4'-methyldiphenyl undergoes oxidation to form 4-nitrodiphenyl-4'-aldehyde (m.p. 127°C) . Replacing the methyl group with a bulkier isooctyl chain in 4-nitro-4'-isooctyldiphenyl ether likely alters:

- Steric effects : The larger substituent may hinder reactions at the aromatic ring, reducing reactivity compared to methyl-substituted analogs.

Table 1: Substituent Impact on Properties

Nitro Group Reactivity in Plasmon-Driven Catalysis

This suggests that the nitro group in the target compound may exhibit similar reducibility, though the ether linkage and isooctyl chain could modulate reaction kinetics.

Comparison with Azo and Hydroxy-Substituted Analogs

Evidence lists nitro- and hydroxy-substituted azo compounds (e.g., 4-nitro-4'-hydroxy-azobenzene) . Unlike azo compounds, diphenyl ethers lack the N=N bridge, resulting in:

- Stability : Ether bonds are generally more hydrolytically stable than azo linkages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.